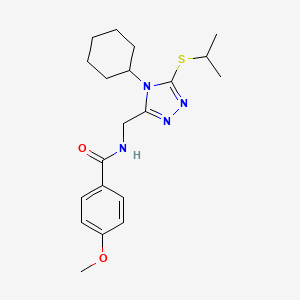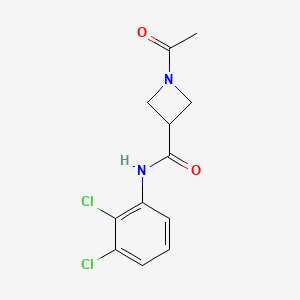
2-(2-Methylpropoxy)ethyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropoxy)ethyl bromide, also known as 2-bromo-2-methylpropoxyethane, is an organic compound commonly used in scientific research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 95.2 °C. This compound is often used as a reagent in organic synthesis, as it can be used to form ethers and amines. It is also used as a solvent for various organic reactions and for the production of organobromine compounds. Furthermore, this compound has been found to have various biochemical and physiological effects, which have been studied in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Dielectric and Mechanical Spectroscopy : In a study by Preuss et al. (2012), binary solutions of 2-ethyl-1-hexanol and 2-ethyl-1-hexyl bromide were investigated using dielectric, shear mechanical, near-infrared, and solvation spectroscopy. This research provided insights into the Debye-like process and structural relaxation in these mixtures, contributing to the understanding of molecular interactions in solution chemistry (Preuss et al., 2012).
Synthesis and Application in Chemical Processes : Fan Ming-ming (2012) described the successful synthesis of N-Methyl-N-Ethy-N,N-Bis(2-Stearoyloxy)Ethyl Bromide, highlighting a novel route that includes quaternization and sterification. This research is significant for its potential applications in chemical synthesis and industrial processes (Fan Ming-ming, 2012).
Educational Applications in Chemistry : Han Li-rong (2010) discussed the application of research study in chemistry classes, using "Ethyl bromide" as a case study. This approach involved students raising questions before class, engaging in class discussions, and summarizing research methods, thereby enhancing the educational process in chemistry (Han Li-rong, 2010).
Corrosion Inhibition : Hegazy et al. (2013) explored the use of N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide as a corrosion inhibitor for carbon steel. This research is valuable for understanding the protective mechanisms against metal corrosion, particularly in acid pickling processes (Hegazy et al., 2013).
Photodissociation Studies : Tang et al. (2005) conducted a photodissociation study of ethyl bromide, providing insights into the dissociation mechanisms at different wavelengths. This research contributes to the understanding of molecular behavior under ultraviolet light, with applications in photochemistry and molecular physics (Tang et al., 2005).
Solubility Research : Domańska and Bogel-Łukasik (2005) measured the solubility of ethyl-(2-hydroxyethyl)-dimethylammonium bromide in various alcohols. Understanding the solubility of such compounds is crucial for their application in the formulation of chemical products and pharmaceuticals (Domańska & Bogel-Łukasik, 2005).
Catalysis and Organic Synthesis : Isakov and Kulinkovich (2008) explored the allylic ethylation of 2-((E)-dodec-2-en-4-yloxy)tetrahydro-2H-pyran with ethylmagnesium bromide. This research is significant for its implications in organic synthesis, particularly in the creation of pheromones for pest control (Isakov & Kulinkovich, 2008).
Ionic Liquid Research : Królikowska et al. (2019) investigated bromide-based ionic liquids for their potential application in absorption refrigeration technology. This research is vital for developing new, efficient, and environmentally friendly refrigerants (Królikowska et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQNJCVYHJEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)



![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)


![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)